molecular formula C12H12N2O3 B2663660 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1015868-53-7

3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2663660
CAS No.: 1015868-53-7
M. Wt: 232.239
InChI Key: MDRJMGRQVWMWJD-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the pyrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a methoxyphenyl halide in the presence of a suitable catalyst, such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Products include 3-(2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid or 3-(2-formylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: Products include 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-methanol or 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-aldehyde.

    Substitution: Products depend on the nucleophile used, such as 3-(2-aminophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-(2-Aminophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the methoxy group and the carboxylic acid group on the pyrazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the methoxy group can influence the compound’s electronic properties and its ability to interact with biological targets.

Properties

IUPAC Name

5-(2-methoxyphenyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-10(12(15)16)7-9(13-14)8-5-3-4-6-11(8)17-2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRJMGRQVWMWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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